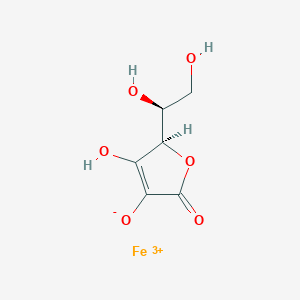
Fe(3+)-Ascorbate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fe(3+)-Ascorbate, also known as ferric ascorbate, is a coordination compound formed by the interaction of ferric ions (Fe(3+)) with ascorbic acid (vitamin C). This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The combination of iron and ascorbic acid leverages the redox properties of both components, making it a versatile compound for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Fe(3+)-Ascorbate can be synthesized through the reaction of ferric chloride (FeCl3) with ascorbic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the ascorbic acid acting as both a ligand and a reducing agent. The general reaction is as follows:
[ \text{FeCl}_3 + \text{C}_6\text{H}_8\text{O}_6 \rightarrow \text{Fe(C}_6\text{H}_7\text{O}_6)_3 + 3\text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve more controlled and scalable processes. One common method is the co-precipitation technique, where ferric ions and ascorbic acid are mixed in a controlled environment to form the desired compound. The reaction conditions, such as pH, temperature, and concentration, are carefully monitored to ensure high yield and purity.
化学反応の分析
Types of Reactions
Fe(3+)-Ascorbate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The ascorbate component can undergo oxidation, while the ferric ion can be reduced to ferrous ion (Fe(2+)).
Complexation Reactions: this compound can form complexes with other ligands, altering its chemical properties and reactivity.
Common Reagents and Conditions
Oxidation: In the presence of oxidizing agents, this compound can be oxidized to form dehydroascorbic acid and ferric ions.
Reduction: Reducing agents can convert this compound to ferrous ascorbate, which has different chemical properties.
Major Products
Dehydroascorbic Acid: Formed during the oxidation of ascorbic acid.
Ferrous Ascorbate: Formed during the reduction of ferric ascorbate.
科学的研究の応用
Fe(3+)-Ascorbate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in redox reactions and as a catalyst in various chemical processes.
Biology: Studied for its role in cellular redox balance and as a potential therapeutic agent for iron deficiency.
Medicine: Investigated for its potential use in treating iron deficiency anemia and as an antioxidant.
Industry: Utilized in the production of iron supplements and as a stabilizing agent in various formulations.
作用機序
The mechanism of action of Fe(3+)-Ascorbate involves the redox cycling between ferric (Fe(3+)) and ferrous (Fe(2+)) states. Ascorbic acid acts as a reducing agent, converting Fe(3+) to Fe(2+), which can then participate in various biochemical processes. This redox cycling is crucial for the compound’s antioxidant properties and its ability to facilitate iron absorption in biological systems.
類似化合物との比較
Similar Compounds
Ferrous Ascorbate: Similar in composition but contains ferrous ions (Fe(2+)) instead of ferric ions (Fe(3+)).
Ferric Citrate: Another iron(III) complex with citrate as the ligand.
Ferric Chloride: A simple ferric salt used in various industrial applications.
Uniqueness
Fe(3+)-Ascorbate is unique due to its combination of iron and ascorbic acid, which provides both redox activity and antioxidant properties. This dual functionality makes it particularly useful in applications where both iron supplementation and antioxidant effects are desired.
特性
CAS番号 |
91260-12-7 |
|---|---|
分子式 |
C6H7FeO6+2 |
分子量 |
230.96 g/mol |
IUPAC名 |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-olate;iron(3+) |
InChI |
InChI=1S/C6H8O6.Fe/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+3/p-1/t2-,5+;/m0./s1 |
InChIキー |
HOCQMXPUHOXSDR-RXSVEWSESA-M |
異性体SMILES |
C([C@@H]([C@@H]1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
正規SMILES |
C(C(C1C(=C(C(=O)O1)[O-])O)O)O.[Fe+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


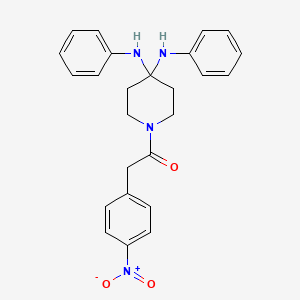
![2-[4-[(Z)-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid](/img/structure/B14349797.png)
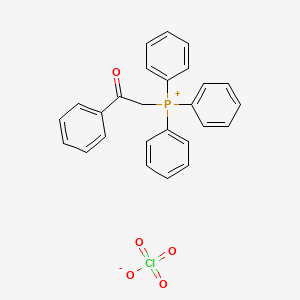
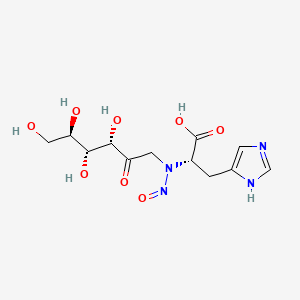

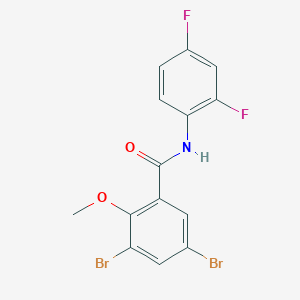
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)

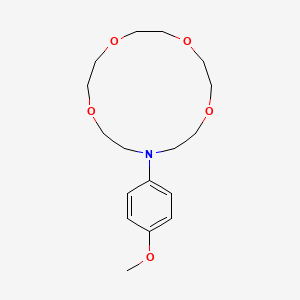

![(2,4-Dihydroxyphenyl){4-[3-(triethoxysilyl)propoxy]phenyl}methanone](/img/structure/B14349880.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)
